molecular formula C22H23N5O2S B2366161 PSTQ Analog, 3{1,27} CAS No. 866589-08-4

PSTQ Analog, 3{1,27}

Cat. No. B2366161
CAS RN: 866589-08-4
M. Wt: 421.52
InChI Key: QOVJGSSIZLCPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PSTQ Analog, 3{1,27} is a compound that has been studied for its binding affinity . It has been used in radioligand binding assays with 5-HT6R .

Scientific Research Applications

Primary Systemic Therapy in Operable Breast Cancer

  • Primary Systemic Therapy (PST) is highlighted as a standard care approach for patients with locally advanced breast cancer, showing effectiveness in operable breast diseases beyond its traditional use. Research supports the integration of PST in routine practices due to its benefits in treatment management and outcome improvements for breast cancer patients (Kaufmann et al., 2003).

Photodynamic Therapy with Various Photosensitizers

  • Photodynamic Therapy (PDT) has been identified as a significant method for treating cancer and various non-malignant diseases. The role of photosensitizers (PSs) in PDT involves the activation by visible light to produce reactive oxygen species, crucial for the destruction of cancer cells. Advances in PSs have led to clinical approvals of compounds showing high potential in PDT applications. The development of targeted PDT and nanoparticle-based approaches represents a significant advancement in enhancing the specificity and efficacy of PDT treatments (Abrahamse & Hamblin, 2016).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-methylcyclohexyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-15-9-5-7-13-18(15)23-20-17-12-6-8-14-19(17)27-21(24-20)22(25-26-27)30(28,29)16-10-3-2-4-11-16/h2-4,6,8,10-12,14-15,18H,5,7,9,13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVJGSSIZLCPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-N-(2-methylcyclohexyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.